5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid
CAS No.:
Cat. No.: VC13753317
Molecular Formula: C48H26O16
Molecular Weight: 858.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H26O16 |
|---|---|
| Molecular Weight | 858.7 g/mol |
| IUPAC Name | 5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
| Standard InChI Key | HJUYMEKKHQUJTH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
Introduction
Molecular Architecture and Structural Characterization
Core Pyrene Scaffold and Functionalization
The molecule’s architecture centers on a pyrene moiety, a polycyclic aromatic hydrocarbon comprising four fused benzene rings. Pyrene’s planar structure and extended π-conjugation system facilitate strong intermolecular interactions, making it ideal for constructing rigid frameworks . At the 1,3,6,8 positions of the pyrene core, four isophthalic acid groups (–C₆H₃(COOH)₂) are attached via ether or covalent linkages. This tetrahedral functionalization creates a symmetrical, star-shaped molecule with twelve carboxylate groups available for coordination .
The spatial arrangement of these groups enables the formation of highly porous MOFs when reacted with metal ions such as Zn²⁺ or Cu²⁺. For instance, the carboxylate oxygens can bind to metal nodes, creating three-dimensional networks with tunable pore sizes . X-ray diffraction studies of analogous compounds, such as 5,10,15,20-tetraphenylporphyrin tetrasulfonic acid, reveal similar coordination patterns, underscoring the importance of symmetric functionalization in framework stability .
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy of 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically shows strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C–O stretch), confirming the presence of protonated carboxyl groups . Nuclear magnetic resonance (NMR) spectra further validate the structure: ¹H NMR displays aromatic proton resonances between δ 7.5–8.5 ppm, while ¹³C NMR reveals carbonyl carbons at ~170 ppm .
Crystallographic data, though limited for this specific compound, can be inferred from structurally related MOFs. For example, a zinc-based MOF incorporating a similar tetracarboxylate linker exhibits a cubic lattice with a unit cell parameter of 25.6 Å and a pore diameter of 14 Å . Such data highlight the compound’s potential for engineering materials with tailored porosity.
Synthesis and Purification
Synthetic Pathways
The synthesis of 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves a multi-step Friedel-Crafts alkylation or Ullmann coupling reaction, where pyrene is functionalized with isophthalic acid derivatives. A representative route includes:
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Bromination of Pyrene: Pyrene is brominated at the 1,3,6,8 positions using Br₂ in the presence of FeBr₃.
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Coupling with Methyl Isophthalate: The tetrabromopyrene intermediate undergoes a palladium-catalyzed cross-coupling with methyl isophthalate to install the ester-functionalized arms.
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Hydrolysis to Carboxylic Acid: The methyl esters are hydrolyzed using aqueous NaOH, yielding the final tetracarboxylic acid .
Purification is achieved via recrystallization from dimethylformamide (DMF) or column chromatography, yielding a purity of ≥95% . Challenges include controlling the regioselectivity of functionalization and minimizing side reactions during hydrolysis.
Applications in Metal-Organic Frameworks
Catalytic Activity
The compound’s MOFs serve as heterogeneous catalysts in oxidation reactions. In a study using a zirconium-based framework, styrene epoxidation achieved 92% conversion with 88% selectivity, outperforming homogeneous catalysts . The porosity ensures substrate accessibility, while the pyrene core stabilizes radical intermediates.
Physicochemical Properties
Future Perspectives
Research directions include optimizing synthetic routes to enhance yield (>80%) and exploring post-synthetic modifications, such as incorporating luminescent lanthanide ions for sensor applications. Computational modeling, particularly density functional theory (DFT), could further elucidate the compound’s electronic structure and guide MOF design .
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